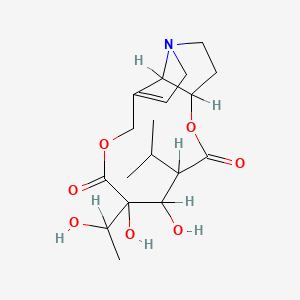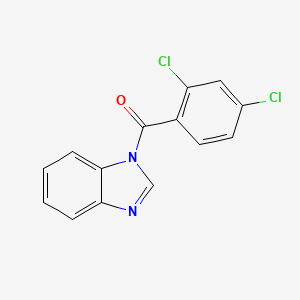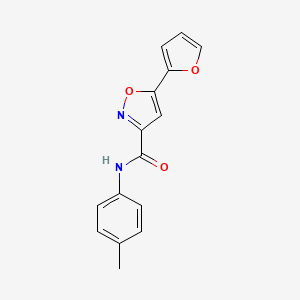
5-(2-furanyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-furanyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide is an aromatic amide.
Scientific Research Applications
Antimicrobial Activity
- A study by (Chambhare et al., 2003) found that compounds similar to 5-(2-furanyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide exhibited significant antibacterial and antimycobacterial activity against various microbial strains. These compounds have potential as antimicrobial agents.
Antileukemic Activity
- Research by (Earl & Townsend, 1979) identified derivatives of 5-(2-furanyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide that demonstrated antileukemic activities, contributing to the understanding of potential cancer therapies.
Herbicidal Activity
- A study conducted by (Hamper et al., 1995) revealed that certain 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides, related to 5-(2-furanyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide, showed significant herbicidal activity against various weeds.
Gene Expression Modulation
- (Płoszaj et al., 2016) explored how a synthetic isoxazole derivative, related to 5-(2-furanyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide, could modulate gene expression related to autoimmune and inflammatory responses in human cells.
Antiprotozoal Activities
- Research by (Patrick et al., 2007) investigated isoxazole derivatives, similar in structure to 5-(2-furanyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide, for their potential antiprotozoal activities, demonstrating promising results against various protozoan pathogens.
Adenosine Receptor Selectivity
- A study by (Kim et al., 1996) found that certain adenosine antagonists, structurally similar to 5-(2-furanyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide, showed high affinity and selectivity for human A3 receptor subtypes, which has implications for therapeutic applications.
Nematicidal and Antimicrobial Activity
- The study by (Reddy et al., 2010) indicated that certain isoxazole derivatives related to 5-(2-furanyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide exhibited notable nematicidal and antimicrobial activities.
Antibacterial and Antifungal Agents
- (Günay et al., 1999) synthesized novel derivatives of 5-(2-furanyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide and evaluated their effectiveness as antibacterial and antifungal agents.
Antitumor Activity
- Research by (Stevens et al., 1984) explored the synthesis and chemistry of certain compounds related to 5-(2-furanyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide, finding potential broad-spectrum antitumor activity.
Biological Activity and Synthesis
- (Denton et al., 2021) studied the microwave-assisted synthesis of isoxazoline derivatives, structurally akin to 5-(2-furanyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide, and evaluated their biological activity, providing insight into potential medical applications.
properties
Product Name |
5-(2-furanyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide |
|---|---|
Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
5-(furan-2-yl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C15H12N2O3/c1-10-4-6-11(7-5-10)16-15(18)12-9-14(20-17-12)13-3-2-8-19-13/h2-9H,1H3,(H,16,18) |
InChI Key |
VCFGDUWXFDGNLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



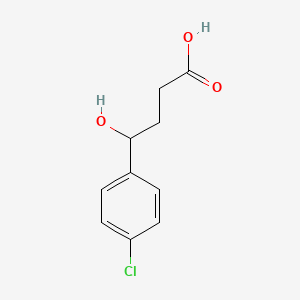
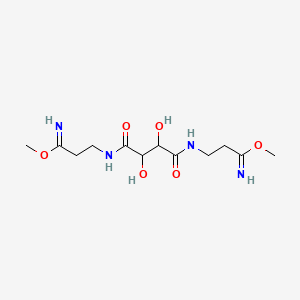
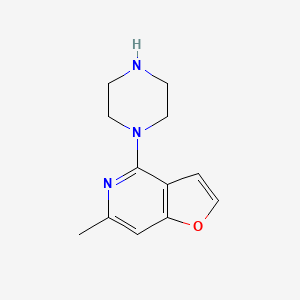
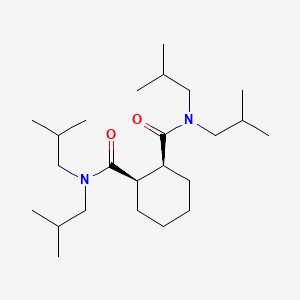
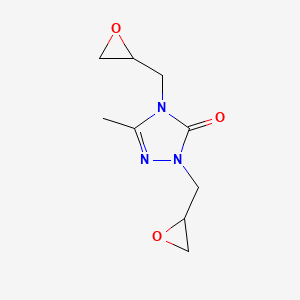
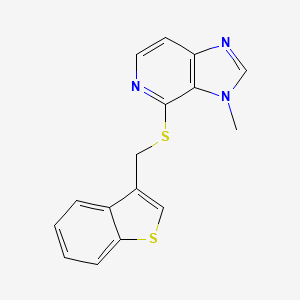
![2-Methyl-5-[2-(4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)cyclopropyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1195221.png)
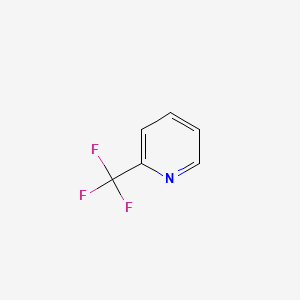
![[3.3]Paracyclophane](/img/structure/B1195223.png)
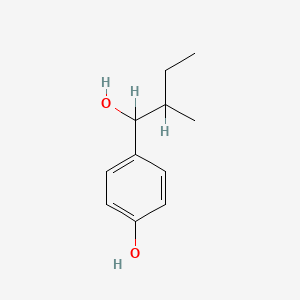
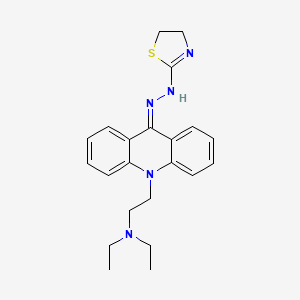
![10H-[1]benzothiolo[3,2-b]indole](/img/structure/B1195227.png)
